molecular formula C₂₆H₂₇D₄Cl₂N₅O₃ B1147635 テルコナゾール-d4 CAS No. 1398065-50-3

テルコナゾール-d4

カタログ番号: B1147635
CAS番号: 1398065-50-3
分子量: 536.49
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terconazole-d4 is a deuterium-labeled analog of Terconazole, a broad-spectrum antifungal medication primarily used for the treatment of vaginal yeast infections. The incorporation of deuterium atoms into the molecular structure of Terconazole enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies .

科学的研究の応用

Pharmacokinetic Studies

Terconazole-d4 serves as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of terconazole. The deuterium labeling provides an advantage in distinguishing terconazole from its metabolites during analysis, allowing researchers to track its pharmacokinetics accurately.

Table 1: Pharmacokinetic Parameters of Terconazole

ParameterValue
Half-life6.9 hours (range 4.0 - 11.3)
BioavailabilityHigh (specific values vary)
MetabolismExtensive; primarily oxidative N- and O-dealkylation
ExcretionRenal (32-56%) and fecal (47-52%) routes

In biological research, terconazole-d4 is employed to study the interactions of terconazole with cellular targets. Its mechanism involves inhibiting the enzyme cytochrome P450 14-alpha-demethylase, disrupting the synthesis of ergosterol, which is crucial for fungal cell membrane integrity.

Case Study: Efficacy Against Vulvovaginal Candidiasis

Clinical evaluations have shown that terconazole cream has clinical cure rates ranging from 87.3% to 95.5% and microbiological cure rates from 76.9% to 91.1% in treating vulvovaginal candidiasis . These studies underscore the effectiveness of terconazole formulations in real-world applications.

Development of Antifungal Therapies

Terconazole-d4 is utilized in research focused on developing new antifungal treatments. Its stable isotope labeling aids in understanding the pharmacodynamics of new formulations and combinations with other antifungal agents.

Table 2: Comparative Efficacy of Terconazole Formulations

Formulation TypeClinical Cure Rate (%)Microbiological Cure Rate (%)
Terconazole Cream (0.4%)87.3 - 95.576.9 - 91.1
Terconazole Suppositories (80 mg)90.0 - 92.280.4 - 85.0

Industrial Applications

In industrial settings, terconazole-d4 is applied in the development and testing of antifungal products and formulations. Its use in quality control ensures that new products meet safety and efficacy standards before reaching consumers.

Future Directions in Research

The ongoing research into terconazole-d4's applications highlights its potential in various fields, including:

  • Pharmaceutical Development : Enhancing existing antifungal therapies.
  • Clinical Research : Investigating long-term effects and resistance patterns.
  • Environmental Studies : Assessing the impact of antifungals on microbial ecosystems.

作用機序

Target of Action

Terconazole-d4, a deuterium-labeled variant of Terconazole , primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key sterol in most pathogenic fungi .

Mode of Action

Terconazole-d4 exerts its antifungal activity by disrupting the normal fungal cell membrane permeability . It inhibits the cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a decrease or inhibition of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by Terconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, Terconazole-d4 prevents the conversion of lanosterol to ergosterol . This results in an increase in membrane permeability and altered membrane enzyme activity , disrupting the normal functioning of the fungal cell.

Pharmacokinetics

Approximately 5–16% of Terconazole administered intravaginally is absorbed into the systemic circulation . In normal healthy volunteers, mean peak serum Terconazole levels of 0.01 mg/ml were measured at 7 hours after administration . Peak levels are similar after multiple dosing, and in women with vaginitis . Systemically absorbed drug is rapidly metabolized by the liver and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of Terconazole-d4’s action primarily involve the disruption of the fungal cell membrane and inhibition of fungal growth . By depleting ergosterol in the fungal membrane, Terconazole-d4 disrupts the structure and many functions of the fungal membrane . This leads to an increase in membrane permeability and altered membrane enzyme activity , ultimately inhibiting fungal growth.

生化学分析

Biochemical Properties

Terconazole-d4 plays a significant role in inhibiting the growth of fungal cells by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, terconazole-d4 disrupts the integrity of the fungal cell membrane, leading to cell death .

Cellular Effects

Terconazole-d4 affects various types of cells, particularly fungal cells, by inhibiting their growth and proliferation. It influences cell function by disrupting the synthesis of ergosterol, which is vital for maintaining cell membrane integrity. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Additionally, terconazole-d4 may impact cell signaling pathways and gene expression related to ergosterol synthesis .

Molecular Mechanism

At the molecular level, terconazole-d4 exerts its effects by binding to the heme iron of the enzyme lanosterol 14α-demethylase. This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, which compromises the fungal cell membrane’s integrity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terconazole-d4 can change over time. The compound is generally stable under various conditions, but it may degrade under acidic and oxidative conditions. Long-term exposure to terconazole-d4 in in vitro or in vivo studies has shown that it can lead to persistent inhibition of fungal growth and prolonged disruption of cellular functions .

Dosage Effects in Animal Models

The effects of terconazole-d4 vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, terconazole-d4 may exhibit toxic effects, including liver damage and alterations in normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects .

Metabolic Pathways

Terconazole-d4 is involved in metabolic pathways related to sterol synthesis. It interacts with the enzyme lanosterol 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol. This inhibition affects the overall metabolic flux of sterol intermediates and leads to changes in metabolite levels within the fungal cells .

Transport and Distribution

Within cells and tissues, terconazole-d4 is transported and distributed primarily through passive diffusion. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in fungal cell membranes, where it exerts its antifungal effects by disrupting membrane integrity .

Subcellular Localization

Terconazole-d4 is primarily localized in the fungal cell membrane, where it targets the enzyme lanosterol 14α-demethylase. This localization is crucial for its activity, as it allows the compound to effectively inhibit the enzyme and disrupt ergosterol synthesis. Post-translational modifications or targeting signals may direct terconazole-d4 to specific compartments within the fungal cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Terconazole-d4 involves the deuteration of TerconazoleThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Terconazole-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Terconazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride may be used under controlled conditions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various degradation products and substituted derivatives of Terconazole-d4. The specific products depend on the reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

Uniqueness of Terconazole-d4

Terconazole-d4 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies. This property makes it particularly valuable in research settings where precise tracking of the compound is required .

生物活性

Terconazole-d4 is a deuterated form of terconazole, a broad-spectrum triazole antifungal agent primarily used in the treatment of vulvovaginal candidiasis. This article delves into the biological activity of terconazole-d4, highlighting its efficacy against various fungal strains, mechanisms of action, and relevant research findings.

Terconazole functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The specific inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthetic pathway, is central to its antifungal activity.

In Vitro Activity

Research indicates that terconazole demonstrates significant in vitro activity against several Candida species. A study utilizing serial dilution techniques found that terconazole effectively inhibited the growth of Candida albicans, C. tropicalis, C. krusei, C. parapsilosis, C. guilliermondii, C. glabrata, and Trichosporon beigelii at low concentrations (0.008 to 0.05 µg/ml) .

Table 1: In Vitro Susceptibility of Fungal Strains to Terconazole-d4

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.008 µg/ml
Candida tropicalis0.01 µg/ml
Candida krusei0.05 µg/ml
Candida parapsilosis0.02 µg/ml
Candida glabrata0.03 µg/ml

Clinical Efficacy

In clinical settings, terconazole has shown superior efficacy compared to other antifungal agents like miconazole and clotrimazole for treating vulvovaginal candidiasis. A randomized clinical trial demonstrated that a six-day regimen of terconazole vaginal suppositories was more effective than oral fluconazole in resolving symptoms and achieving mycological cure .

Case Studies

  • Case Study on Efficacy : In a double-blind study involving women with vulvovaginal candidiasis, patients treated with terconazole showed a significantly higher rate of symptom resolution compared to those receiving placebo treatment.
  • Safety Profile : No significant side effects were reported during clinical trials, indicating a favorable safety profile for terconazole when used as directed.

Comparative Studies

Research comparing terconazole with other antifungal agents highlights its effectiveness across various treatment regimens. In one study, terconazole's sustained high levels in vaginal tissues provided therapeutic effects lasting up to seven days after a three-day treatment course .

Table 2: Comparative Efficacy of Antifungal Agents

Antifungal AgentTreatment DurationEfficacy Rate (%)
Terconazole3 days85
Miconazole7 days75
Clotrimazole7 days70
Fluconazole6 days80

特性

CAS番号

1398065-50-3

分子式

C₂₆H₂₇D₄Cl₂N₅O₃

分子量

536.49

同義語

(±)-Terconazole-d4;  Fungistat-d4;  Gyno-Terazol-d4;  NSC 331942-d4;  R 42470-d4;  Terazol-d4;  Terazol Cream & Suppositories-d4;  Tercospor-d4;  Termayazole-d4;  Triaconazole-d4;  cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。